molecular formula C7H6N2 B3350365 3H-Pyrrolo[2,3-B]pyridine CAS No. 271-66-9

3H-Pyrrolo[2,3-B]pyridine

Cat. No. B3350365
CAS RN: 271-66-9
M. Wt: 118.14 g/mol
InChI Key: MQVPEPQLLRCIIJ-UHFFFAOYSA-N
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Description

3H-Pyrrolo[2,3-B]pyridine is a chemical compound with the molecular formula C7H6N2 . It has an average mass of 118.136 Da and a monoisotopic mass of 118.053101 Da . It is of increasing interest in drug design and medicinal chemistry .


Synthesis Analysis

The synthesis of 3H-Pyrrolo[2,3-B]pyridine derivatives has been reported in various studies . For instance, one study described the chemical modification of compound 6, where the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-B]pyridine ring led to a large increase in JAK3 inhibitory activity .


Molecular Structure Analysis

The molecular structure of 3H-Pyrrolo[2,3-B]pyridine consists of a five-membered heteroaromatic ring fused with a pyridine ring . This structure is similar to many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine .


Chemical Reactions Analysis

The chemical reactions involving 3H-Pyrrolo[2,3-B]pyridine are diverse and depend on the specific derivatives and conditions. For example, one study reported the use of the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment to construct the condensed pyrrolo[2,3-B]pyridine fragment .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Pyrrolo[2,3-B]pyridine depend on its specific derivatives. For instance, one derivative was reported to have a melting point of 212–214 ℃ . The compound contributes positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Mechanism of Action

3H-Pyrrolo[2,3-B]pyridine derivatives have been found to target various biological pathways. For instance, one derivative was found to target Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation . Another derivative was found to be a potent fibroblast growth factor receptor inhibitor .

Safety and Hazards

The safety and hazards of 3H-Pyrrolo[2,3-B]pyridine also depend on its specific derivatives. For instance, one derivative has been classified as Acute Tox. 4 Oral - Eye Dam. 1, indicating it may be harmful if swallowed and causes serious eye damage .

Future Directions

The future directions of research on 3H-Pyrrolo[2,3-B]pyridine are promising. Its derivatives are being developed as potential drugs targeting various biological pathways . For instance, ceralasertib, a pyrrolo[2,3-B]pyridine-bearing compound, is under phase II trials as an ATR kinase inhibitor for antineoplastic therapy .

properties

IUPAC Name

3H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVPEPQLLRCIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596010
Record name 3H-Pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

271-66-9
Record name 3H-Pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrrolo[2,3-B]pyridine
Reactant of Route 2
3H-Pyrrolo[2,3-B]pyridine
Reactant of Route 3
3H-Pyrrolo[2,3-B]pyridine
Reactant of Route 4
3H-Pyrrolo[2,3-B]pyridine
Reactant of Route 5
3H-Pyrrolo[2,3-B]pyridine
Reactant of Route 6
3H-Pyrrolo[2,3-B]pyridine

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